molecular formula C12H15N2O4P B087072 [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate CAS No. 14816-17-2

[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate

Cat. No.: B087072
CAS No.: 14816-17-2
M. Wt: 282.23 g/mol
InChI Key: LSUIQEGRPQBHDW-WYMLVPIESA-N
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Description

[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a phosphate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate typically involves the reaction of cyanoacetylated amines with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The cyano group and the phosphate ester play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate is unique due to its combination of a cyano group, a phenyl group, and a diethyl phosphate ester. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .

Properties

CAS No.

14816-17-2

Molecular Formula

C12H15N2O4P

Molecular Weight

282.23 g/mol

IUPAC Name

[(Z)-[cyano(phenyl)methylidene]amino] diethyl phosphate

InChI

InChI=1S/C12H15N2O4P/c1-3-16-19(15,17-4-2)18-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12+

InChI Key

LSUIQEGRPQBHDW-WYMLVPIESA-N

SMILES

CCOP(=O)(OCC)ON=C(C#N)C1=CC=CC=C1

Isomeric SMILES

CCOP(=O)(OCC)O/N=C(\C#N)/C1=CC=CC=C1

Canonical SMILES

CCOP(=O)(OCC)ON=C(C#N)C1=CC=CC=C1

Origin of Product

United States

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